molecular formula C21H22F2N2O2S B2917767 (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1005964-38-4

(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

カタログ番号: B2917767
CAS番号: 1005964-38-4
分子量: 404.48
InChIキー: XHJKGJYOZXYJOX-FLFQWRMESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a sophisticated chemical tool of significant interest in medicinal chemistry and kinase research. This compound belongs to a class of molecules based on a benzo[d]thiazol-2(3H)-ylidene acetamide scaffold, which has been identified as a versatile and potent pharmacophore for targeting protein kinases. The specific substitution pattern on this molecule, including the 3,4-dimethylphenyl and 4,6-difluoro groups, is designed to optimize binding affinity and selectivity. This compound is primarily investigated for its potential as a kinase inhibitor, with particular relevance in the study of oncogenic signaling pathways. Research indicates that analogs within this structural class exhibit potent activity against Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). The presence of the internal alkene in the (Z)-configuration is a crucial structural feature that locks the molecule into its bioactive conformation, enhancing its interaction with the kinase domain. As a research-grade compound, it serves as a key intermediate or a final probe for studying enzyme kinetics, conducting cellular proliferation assays, and elucidating the structure-activity relationships (SAR) necessary for the development of novel targeted therapeutics. Its utility extends to biochemical and biophysical screening platforms to identify and validate new inhibitors for pathological conditions driven by dysregulated kinase activity.

特性

IUPAC Name

2-(3,4-dimethylphenyl)-N-[3-(2-ethoxyethyl)-4,6-difluoro-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2S/c1-4-27-8-7-25-20-17(23)11-16(22)12-18(20)28-21(25)24-19(26)10-15-6-5-13(2)14(3)9-15/h5-6,9,11-12H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJKGJYOZXYJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC(=C(C=C3)C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring and multiple substituents, which may influence its biological activity. The molecular formula is C₁₈H₁₈F₂N₂OS, and its molecular weight is approximately 356.41 g/mol. The presence of difluoro and ethoxyethyl groups suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values against different cancer types:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)8.2
A549 (Lung Cancer)6.5

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways, leading to programmed cell death in cancer cells. Additionally, molecular docking studies suggest that it binds effectively to key proteins involved in cancer progression, such as NEK7 and TP53, enhancing its therapeutic potential .

Additional Biological Activities

Beyond anticancer properties, preliminary findings suggest that the compound may possess anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity : In vivo models indicate a reduction in inflammatory markers when treated with this compound.
  • Antimicrobial Activity : Preliminary assays show effectiveness against certain bacterial strains, although further studies are necessary to confirm these findings.

Study 1: MCF-7 Cell Line

A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The study utilized both WST-1 and colony formation assays to assess cytotoxicity and long-term effects on cell growth.

Study 2: HeLa Cells

In another investigation involving HeLa cells, the compound was found to significantly reduce cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating apoptotic activity.

Comparative Analysis

To contextualize the efficacy of (Z)-2-(3,4-dimethylphenyl)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide, it is beneficial to compare it with other known anticancer agents:

Compound IC50 (µM) Mechanism of Action
Doxorubicin0.5DNA intercalation
Paclitaxel0.8Microtubule stabilization
(Z)-2-(3,4-dimethylphenyl)...5.0Apoptosis induction

This comparison illustrates that while the new compound is less potent than established chemotherapeutics like Doxorubicin and Paclitaxel, it offers a promising alternative with potentially unique mechanisms.

類似化合物との比較

Compound I5: 5-Methyl-11-((3-(3-dipropylamine)-propylbenzo[d]thiazol-2(3H)-ylidene)methyl)benzofuro[3,2-b]quinolin-5-ium iodide

  • Key Differences: I5 incorporates a fused benzofuroquinolinium system, increasing aromaticity and charge (cationic quinolinium). The 3-dipropylamine-propyl chain enhances solubility in polar solvents compared to the ethoxyethyl group in the target compound. Biological Relevance: Cationic derivatives like I5 often exhibit enhanced DNA intercalation or mitochondrial targeting, unlike the neutral target compound .

Compound I6: 2-((E)-4-Hydroxystyryl)-1-methyl-4-((Z)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium iodide

  • Key Differences :
    • I6 features a hydroxystyryl group, enabling π-π stacking and hydrogen bonding, absent in the target compound.
    • The methyl substituent on the benzothiazole in I6 reduces steric hindrance compared to the 4,6-difluoro and ethoxyethyl groups in the target compound.
    • Spectroscopic Data : I6’s hydroxystyryl moiety results in a strong absorption band at 350–400 nm (UV-Vis), whereas the target compound’s difluoro groups may shift absorption to shorter wavelengths .

Thiadiazole-Based Analogues

Compound 4g: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide

  • Structural Contrasts: Replaces the benzothiazole core with a thiadiazole ring, altering electronic distribution. The dimethylamino-acryloyl group in 4g introduces a conjugated system with strong IR absorption at 1638 cm⁻¹ (C=O), compared to the acetamide group (1690–1710 cm⁻¹) in the target compound .
  • Stability : 4g’s methylphenyl group improves thermal stability (mp 200°C) relative to the target compound’s ethoxyethyl chain, which may lower melting points due to increased flexibility.

Compound 4h: N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide

  • Key Distinctions :
    • The 3-chlorophenyl group in 4h enhances electrophilicity compared to the 3,4-dimethylphenyl group in the target compound.
    • Mass spectrometry (MS) data for 4h shows a dominant fragment at m/z 105 (100% intensity), likely from benzamide cleavage, whereas the target compound’s difluoro groups may produce unique halogen-related fragments .

Research Implications

The target compound’s 4,6-difluoro and ethoxyethyl groups confer distinct electronic and steric properties compared to I5, I6, and thiadiazoles like 4g/4h. While cationic analogues (I5, I6) prioritize membrane penetration, the neutral target compound may favor hydrophobic binding pockets. Thiadiazole derivatives exhibit higher thermal stability but lack the benzothiazole’s inherent bioactivity profile. Further studies should explore the target compound’s pharmacokinetics and receptor affinity to validate these hypotheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。